N'-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine
Description
N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of an amino group attached to a phenylethyl moiety, along with two diethylpropane groups
Properties
IUPAC Name |
N'-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-3-15(4-2,11-16)12-18-10-14(17)13-8-6-5-7-9-13/h5-9,14,18H,3-4,10-12,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBLXELGPBGNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)CNCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine typically involves the reaction of 2-amino-2-phenylethylamine with 2,2-diethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, elevated temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-phenylethyl)-N,N-diethylamine: Similar structure but lacks the diethylpropane groups.
N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide: Contains a benzothiazole moiety instead of diethylpropane groups.
Uniqueness
N’-(2-amino-2-phenylethyl)-2,2-diethylpropane-1,3-diamine is unique due to the presence of both phenylethyl and diethylpropane groups, which confer specific chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
